

Application Notes and Protocols for Limiting Dilution Assay with (R)-L 888607

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Compound of Interest

Compound Name: (R)-L 888607

Cat. No.: B608434

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Introduction

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-homologous molecule expressed on T helper 2 cells (CRTH2), also known as DP2. The CRTH2 receptor is a G protein-coupled receptor preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2). Activation of the CRTH2 receptor is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis, primarily by mediating the migration of and cytokine release from Th2 cells and eosinophils.[1][2] Specifically, stimulation of CRTH2 on Th2 cells induces the production of type 2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.[1][3][4]

This document provides detailed application notes and a protocol for a limiting dilution assay (LDA) to determine the frequency of **(R)-L 888607**-responsive T helper 2 (Th2) cells within a mixed population of peripheral blood mononuclear cells (PBMCs). This assay is based on the principle that activation of CRTH2 by **(R)-L 888607** will induce a measurable response, such as cytokine secretion, in Th2 cells. By serially diluting the cell population to a point where, on average, less than one cell per well is a responding Th2 cell, the frequency of these cells can be calculated using Poisson statistics. This assay can be a valuable tool for studying the effects of CRTH2-targeted therapeutics and for characterizing the Th2 immune response.

Data Presentation

The following tables summarize key quantitative data for **(R)-L 888607** and provide a template for presenting results from a limiting dilution assay.

Table 1: Properties of **(R)-L 888607**

| Property | Value | Reference |
|------------------|--|-----------|
| Synonym | L-888,607 | - |
| Target | CRT2 (DP2) Receptor | [1][2] |
| Activity | Agonist | [1] |
| Chemical Formula | C ₁₉ H ₁₅ ClFNO ₂ S | - |
| Molecular Weight | 375.84 g/mol | - |
| Storage | Store at -20°C for long-term | - |

Table 2: Example Limiting Dilution Assay Data for **(R)-L 888607**-Responsive Th2 Cells

| Cell Concentration (cells/well) | Number of Wells | Number of Positive Wells (IL-4 Secretion) | Fraction of Negative Wells |
|---------------------------------|-----------------|---|----------------------------|
| 10,000 | 24 | 24 | 0.00 |
| 5,000 | 24 | 23 | 0.04 |
| 2,500 | 24 | 18 | 0.25 |
| 1,250 | 24 | 11 | 0.54 |
| 625 | 24 | 6 | 0.75 |
| 313 | 24 | 3 | 0.88 |
| 156 | 24 | 1 | 0.96 |
| 0 (Control) | 24 | 0 | 1.00 |

Note: This is example data and will vary depending on the donor and experimental conditions.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which will serve as the source of Th2 cells for the limiting dilution assay.

Materials:

- Human whole blood collected in heparinized tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS), sterile
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
- Centrifuge
- Sterile conical tubes (15 mL and 50 mL)

Procedure:

- Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
- Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.

- Wash the isolated cells by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in 50 mL of PBS for a second wash. Centrifuge at 300 x g for 10 minutes.
- Discard the supernatant and resuspend the cell pellet in complete RPMI.
- Count the viable cells using a hemocytometer and trypan blue exclusion.
- Adjust the cell concentration to the desired density for the limiting dilution assay.

Protocol 2: Limiting Dilution Assay for (R)-L 888607-Responsive Th2 Cells

This protocol details the setup of a limiting dilution assay to determine the frequency of Th2 cells that respond to **(R)-L 888607** by secreting IL-4.

Materials:

- Isolated PBMCs
- **(R)-L 888607** stock solution (e.g., 10 mM in DMSO)
- Complete RPMI medium
- Recombinant human IL-2
- 96-well round-bottom cell culture plates
- Human IL-4 ELISA kit
- CO₂ incubator (37°C, 5% CO₂)

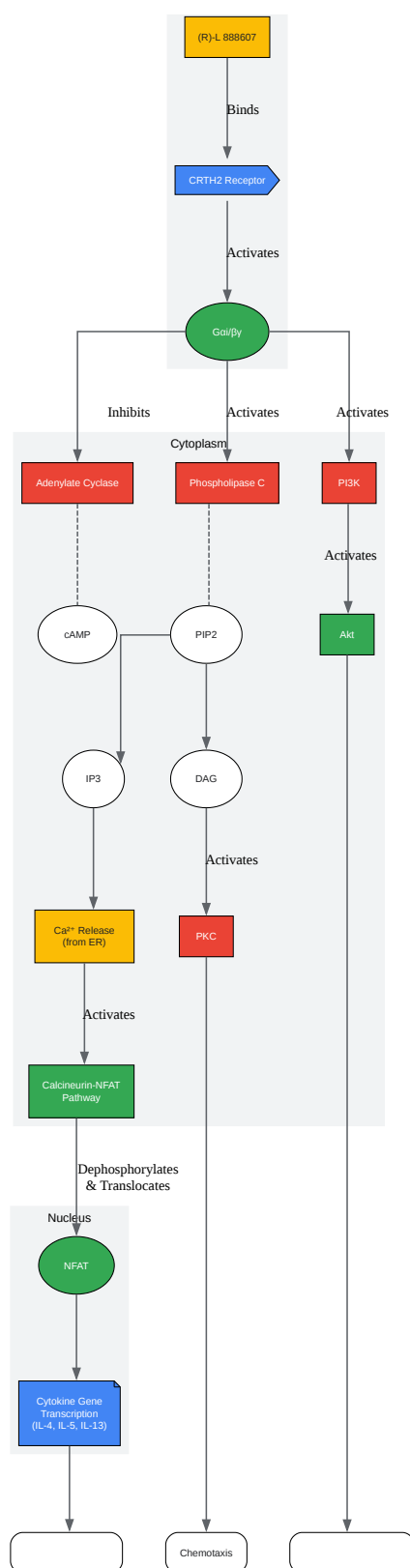
Procedure:

- Preparation of **(R)-L 888607** Working Solution:

- Prepare a working solution of **(R)-L 888607** in complete RPMI. The final concentration in the wells should be optimized, but a starting concentration of 100 nM is recommended based on its high potency. Prepare a vehicle control using the same concentration of DMSO.
- Cell Plating:
 - Prepare a series of 2-fold dilutions of the PBMC suspension in complete RPMI, starting from a high concentration (e.g., 2×10^6 cells/mL) down to a low concentration (e.g., $\sim 3 \times 10^3$ cells/mL).
 - Plate 100 μ L of each cell dilution in replicate wells (e.g., 24 wells per dilution) of a 96-well round-bottom plate. This will result in cell concentrations ranging from 2×10^5 to ~ 300 cells/well.
 - Include a "cells only" control (no **(R)-L 888607**) and a "medium only" control (no cells).
- Stimulation:
 - Add 100 μ L of the 2X **(R)-L 888607** working solution (e.g., 200 nM) to each well to achieve a final concentration of 100 nM.
 - Add 100 μ L of the vehicle control to the "cells only" wells.
 - Add recombinant human IL-2 to all wells (except the "medium only" control) at a final concentration of 20 U/mL to support T cell survival and function.
- Incubation:
 - Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
- Detection of IL-4 Secretion:
 - After incubation, centrifuge the plates at 300 x g for 5 minutes.
 - Carefully collect 100 μ L of the supernatant from each well for IL-4 measurement.

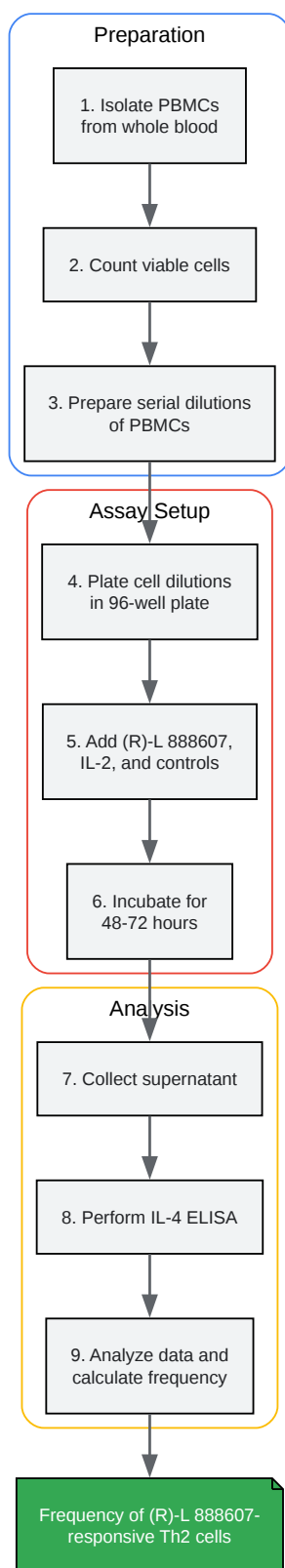
- Determine the concentration of IL-4 in each supernatant using a human IL-4 ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - A well is considered "positive" if the IL-4 concentration is significantly above the background level of the "cells only" control wells (e.g., mean + 3 standard deviations of the control).
 - For each cell dilution, calculate the fraction of negative wells.
 - Plot the natural logarithm of the fraction of negative wells versus the number of cells plated per well.
 - According to the single-hit model of Poisson statistics, the frequency of responding cells is the cell concentration at which 37% of the wells are negative. This can be determined from the linear regression of the plotted data. Online tools are also available for calculating the frequency from limiting dilution assay data.

Mandatory Visualizations



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Caption: CRTH2 Signaling Pathway activated by (R)-L 888607.



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Caption: Experimental Workflow for Limiting Dilution Assay.

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